molecular formula C17H15FO5 B6410520 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% CAS No. 1261989-40-5

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%

Cat. No. B6410520
CAS RN: 1261989-40-5
M. Wt: 318.30 g/mol
InChI Key: HMHFQZCTMZSCJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid (ECFMB) is an organic compound with a molecular formula of C11H10FNO4. This compound has a wide range of applications in both scientific research and laboratory experiments. It is a useful reagent in organic synthesis, and its unique structure makes it an attractive target for therapeutic drug development. In

Scientific Research Applications

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. It has also been used to study enzyme inhibition, as well as to investigate the structure and function of enzymes. Additionally, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has been used to study the structure and function of DNA, as well as to investigate the mechanism of action of various DNA-binding proteins.

Mechanism of Action

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% acts as a reversible inhibitor of enzymes, which means that it binds to the enzyme and prevents it from catalyzing its reaction. This inhibition is reversible, meaning that the enzyme can be reactivated by the addition of the appropriate substrate or cofactor. Additionally, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can act as a competitive inhibitor, meaning that it can compete with the substrate or cofactor for binding to the enzyme.
Biochemical and Physiological Effects
2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments, as it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, its unique structure makes it an attractive target for therapeutic drug development. However, 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can be toxic if ingested, and should be handled with caution.

Future Directions

There are a number of potential future directions for research on 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%. These include further investigations into its mechanism of action, as well as studies to investigate its potential therapeutic applications. Additionally, research into its effects on various enzymes, as well as its potential toxicity, could provide valuable insight into its safety and efficacy. Finally, further research into its structure and synthesis could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 4-fluorobenzaldehyde and 5-methoxybenzoyl chloride in the presence of sodium ethoxide. This reaction proceeds through a nucleophilic substitution reaction, and yields 2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95% as the major product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 5-methoxybenzoyl chloride in the presence of sodium hydroxide, as well as the reaction of 4-fluorobenzaldehyde with 5-methoxybenzoyl chloride in the presence of sodium bicarbonate.

properties

IUPAC Name

2-(4-ethoxycarbonyl-3-fluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO5/c1-3-23-17(21)13-6-4-10(8-15(13)18)12-7-5-11(22-2)9-14(12)16(19)20/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHFQZCTMZSCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691951
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid

CAS RN

1261989-40-5
Record name 4'-(Ethoxycarbonyl)-3'-fluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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